6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylthieno[2,3-b]pyrrole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-9-7(5-10)4-6-2-3-11-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNDEOFGLOGHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1SC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with an aldehyde derivative in the presence of a catalyst . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . Additionally, the thiophene and pyrrole rings may interact with biological membranes or receptors, influencing cellular processes . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs of 6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde, highlighting variations in substituents, positions, and functional groups:
Key Observations:
Positional Isomerism: The 4-methyl isomer (4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde) exhibits a lower melting point (63–64°C) compared to methyl carboxylate derivatives (127–129°C), suggesting differences in crystal packing due to substituent positioning .
Functional Group Impact : The carbaldehyde group in the target compound offers greater reactivity (e.g., nucleophilic addition) compared to the stable ester group in methyl/ethyl carboxylates. This makes the aldehyde derivative more versatile for further chemical modifications .
Substituent Effects : Bulky substituents, such as the trifluoromethylbenzyl group in the ethyl carboxylate derivative, significantly increase molecular weight (381.40 g/mol) and likely enhance lipophilicity, which is critical for pharmaceutical applications .
Biological Activity
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H7NOS and a molecular weight of 165.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparisons with related compounds.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminothiophene with an aldehyde derivative under specific catalytic conditions. The compound features an aldehyde group that can undergo oxidation to form carboxylic acids or reduction to yield primary alcohols, making it versatile for further chemical modifications .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In comparative studies against various bacterial strains, including Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory effects. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound was shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. In vitro assays revealed that it induces apoptosis through the activation of caspase pathways and leads to cell cycle arrest at the G1 phase .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 64 | Disruption of membrane integrity |
| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Anticancer | HCT116 (colon cancer) | 20 | Cell cycle arrest at G1 phase |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antimicrobial action where it disrupts bacterial cell wall synthesis and membrane integrity .
Case Studies
Several case studies have highlighted the efficacy of this compound in biological applications:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .
- Cancer Cell Line Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
When compared to similar compounds such as 5-Methyl-6H-thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole derivatives, this compound exhibits enhanced reactivity due to its aldehyde group. This structural feature allows for diverse chemical reactions and biological applications that are not present in its analogs .
Table 2: Comparison of Similar Compounds
| Compound Name | Functional Groups | Notable Activity |
|---|---|---|
| 5-Methyl-6H-thieno[2,3-b]pyrrole | Methyl group | Limited antimicrobial activity |
| Thieno[3,2-b]pyrrole derivatives | Various substituents | Moderate anticancer activity |
| This compound | Aldehyde group | Strong antimicrobial and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
